molecular formula C10H16 B579429 1,3-Pentadiene dimers CAS No. 17410-45-6

1,3-Pentadiene dimers

Cat. No.: B579429
CAS No.: 17410-45-6
M. Wt: 136.238
InChI Key: UCMSRHPIFRZHDO-FLYFVYFHSA-N
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Description

1,3-Pentadiene dimers are organic compounds formed by the dimerization of 1,3-pentadiene, a conjugated diene with the molecular formula C5H8

Mechanism of Action

The mechanism of action of 1,3-Pentadiene involves the formation of a continuous π orbital system over carbons 1-4 due to the overlap of p orbitals . This results in some partial double-bond character between carbons 2 and 3 . In 1,4-pentadiene, there is no possibility of overlap between the two separate π bonds .

Safety and Hazards

1,3-Pentadiene is flammable and can cause irritation to the eyes, skin, nose, and throat . It may cause respiratory irritation and drowsiness or dizziness . It may also cause damage to organs through prolonged or repeated exposure .

Future Directions

Future research on 1,3-Pentadiene could focus on the thermal codimerization of cyclopentadiene with isoprene . This could lead to the formation of new isomeric adducts . Another potential area of research could be the exploration of the use of 1,3-Pentadiene in the production of plastics, adhesives, and resins .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Pentadiene dimers are typically synthesized through the Diels-Alder reaction, a [4+2] cycloaddition reaction between 1,3-pentadiene and another diene or dienophile. The reaction conditions often involve moderate temperatures and the presence of a catalyst to facilitate the dimerization process. For instance, the reaction can be carried out in a batch reactor with cyclohexane as a solvent at different temperatures to obtain various isomeric codimers .

Industrial Production Methods: Industrial production of high-purity 1,3-pentadiene involves the separation and purification of C-5 fractions obtained from the byproducts of ethylene production through petroleum cracking. The process includes polymerization, extraction, and rectification steps to achieve high-purity 1,3-pentadiene, which can then be dimerized .

Chemical Reactions Analysis

Types of Reactions: 1,3-Pentadiene dimers undergo various chemical reactions, including:

    Oxidation: The dimers can be oxidized to form epoxides or other oxygen-containing compounds.

    Reduction: Hydrogenation of the dimers can yield saturated hydrocarbons.

    Substitution: The dimers can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogenation typically involves the use of palladium or nickel catalysts under hydrogen gas.

    Substitution: Reagents such as halogens, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of this compound can produce pentenes .

Properties

IUPAC Name

(3E)-penta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8/c2*1-3-5-4-2/h2*3-5H,1H2,2H3/b2*5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMSRHPIFRZHDO-FLYFVYFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=C.CC=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C.C/C=C/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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